molecular formula C19H25BrN2O B5114683 2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol

2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol

Cat. No.: B5114683
M. Wt: 377.3 g/mol
InChI Key: YNTXNYUEXYOHDS-UHFFFAOYSA-N
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Description

2-{[4-(Bicyclo[221]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol is a complex organic compound featuring a bicyclic structure, a piperazine ring, and a bromophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol typically involves multiple steps. One common approach includes the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-bromophenol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

Scientific Research Applications

2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]methyl}-4-bromophenol is unique due to its combination of a bicyclic structure, piperazine ring, and bromophenol moiety. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O/c20-18-3-4-19(23)17(11-18)13-22-7-5-21(6-8-22)12-16-10-14-1-2-15(16)9-14/h1-4,11,14-16,23H,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTXNYUEXYOHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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